molecular formula C42H41F4N3O10S2 B13344814 Iso-Abberior Star Red

Iso-Abberior Star Red

Cat. No.: B13344814
M. Wt: 887.9 g/mol
InChI Key: HANVJAFYSZSEGM-UHFFFAOYSA-N
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Description

Iso-Abberior Star Red is a fluorescent dye known for its exceptional brightness and photostability, particularly in the red and infrared wavelength ranges. It is widely used in super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy and confocal microscopy. This dye is designed to provide high-resolution imaging with minimal background interference, making it ideal for various biological and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso-Abberior Star Red involves the coupling of organic fluorescent molecules with secondary antibodies. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. Quality control measures are implemented to verify the consistency and performance of the dye .

Chemical Reactions Analysis

Types of Reactions

Iso-Abberior Star Red primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the conjugated dye-antibody complexes, which are used for imaging applications in biological research .

Scientific Research Applications

Iso-Abberior Star Red has a wide range of applications in scientific research:

Mechanism of Action

Iso-Abberior Star Red exerts its effects through fluorescence, a process where the dye absorbs light at a specific wavelength and emits light at a longer wavelength. The molecular targets of this dye are typically proteins or other biomolecules that have been labeled with the dye through conjugation with antibodies. The pathways involved include the excitation of the dye by a light source and the subsequent emission of fluorescence, which is detected and used to generate high-resolution images .

Comparison with Similar Compounds

Similar Compounds

  • Atto 647N
  • Alexa Fluor 647
  • Cy 5

Comparison

Iso-Abberior Star Red stands out due to its superior photostability and brightness compared to similar compounds. It provides minimal background interference, making it highly suitable for super-resolution microscopy. Additionally, its compatibility with various imaging systems, including Abberior Instruments and Leica STED microscopes, enhances its versatility in research applications .

Properties

Molecular Formula

C42H41F4N3O10S2

Molecular Weight

887.9 g/mol

IUPAC Name

[16-[2-[2-carboxyethyl(methyl)carbamoyl]-3,4,5,6-tetrafluorophenyl]-10,10,22,22-tetramethyl-20-(sulfomethyl)-3-oxa-9-aza-23-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1,4(15),5(28),11,13,16,18,20,23(27)-nonaen-12-yl]methanesulfonate

InChI

InChI=1S/C42H41F4N3O10S2/c1-41(2)16-20(18-60(53,54)55)24-14-26-29(30-31(33(44)35(46)34(45)32(30)43)40(52)47(5)13-10-28(50)51)27-15-25-21(19-61(56,57)58)17-42(3,4)49-12-7-9-23(37(25)49)39(27)59-38(26)22-8-6-11-48(41)36(22)24/h14-17H,6-13,18-19H2,1-5H3,(H2-,50,51,53,54,55,56,57,58)

InChI Key

HANVJAFYSZSEGM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C4=C2N1CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C(=C(C(=C8F)F)F)F)C(=O)N(C)CCC(=O)O)C(=CC7(C)C)CS(=O)(=O)O)CS(=O)(=O)[O-])C

Origin of Product

United States

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